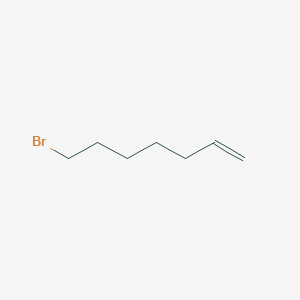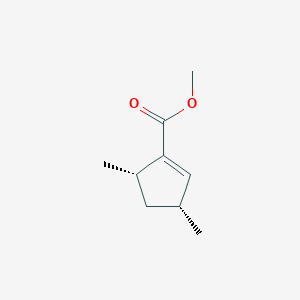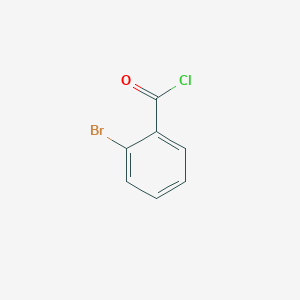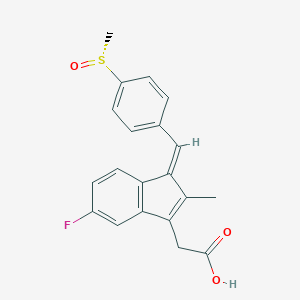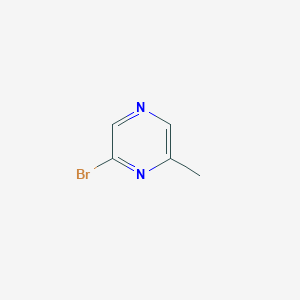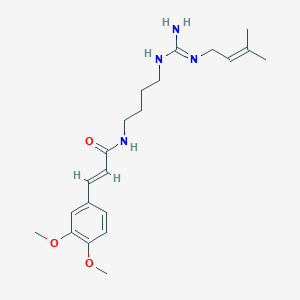
Caracasanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caracasanamide is a natural product that is classified as a cyclic depsipeptide. It was first isolated from a marine sponge known as Siliquariaspongia sp. in 2010. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of caracasanamide is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by disrupting the microtubule network in cancer cells. This disruption leads to cell cycle arrest and eventually, apoptosis.
Biochemische Und Physiologische Effekte
Caracasanamide has been found to exhibit potent cytotoxic activity against various cancer cell lines. It has also been found to exhibit antibacterial and antifungal activity. In addition, caracasanamide has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using caracasanamide in lab experiments include its potent cytotoxic activity against various cancer cell lines and its ability to induce apoptosis in cancer cells. However, the limitations of using caracasanamide in lab experiments include its complex synthesis method and the difficulty in obtaining large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the research and development of caracasanamide. One direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of new derivatives of caracasanamide with improved potency and selectivity against cancer cells. Finally, the use of caracasanamide in combination with other anticancer drugs is also an area of future research.
Synthesemethoden
The synthesis of caracasanamide is a complex process that involves several steps. The first step is the synthesis of the linear peptide backbone, which is achieved through solid-phase peptide synthesis. The next step is the cyclization of the linear peptide to form the cyclic depsipeptide. This is achieved through a combination of chemical and enzymatic methods. The final step is the purification of the compound using chromatography.
Wissenschaftliche Forschungsanwendungen
Caracasanamide has been the subject of numerous scientific studies due to its potent cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. In addition to its anticancer activity, caracasanamide has also been found to exhibit antibacterial and antifungal activity.
Eigenschaften
CAS-Nummer |
146269-39-8 |
|---|---|
Produktname |
Caracasanamide |
Molekularformel |
C21H32N4O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O3/c1-16(2)11-14-25-21(22)24-13-6-5-12-23-20(26)10-8-17-7-9-18(27-3)19(15-17)28-4/h7-11,15H,5-6,12-14H2,1-4H3,(H,23,26)(H3,22,24,25)/b10-8+ |
InChI-Schlüssel |
SZQNZZPMXSFUDT-CSKARUKUSA-N |
Isomerische SMILES |
CC(=CCN=C(N)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)C |
SMILES |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
Kanonische SMILES |
CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
Synonyme |
1-((3,4-dimethoxycinnamoyl)amino)-4-((3-methyl-2-butenyl)guaidino)butane caracasanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



